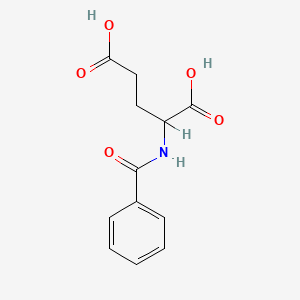

2-(Phenylformamido)pentanedioic acid

Description

2-(Phenylformamido)pentanedioic acid is a synthetic organic compound featuring a pentanedioic acid (glutaric acid) backbone with a phenylformamido substituent at the C2 position.

Properties

IUPAC Name |

2-benzamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJXPACOXRZCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983220 | |

| Record name | N-[Hydroxy(phenyl)methylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6460-81-7, 6094-36-6 | |

| Record name | N-Benzoylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6460-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-DL-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006460817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6094-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(phenyl)methylidene]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-DL-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylformamido)pentanedioic acid typically involves the reaction of glutamic acid with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of 2-(Phenylformamido)pentanedioic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylformamido)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(Phenylformamido)pentanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylformamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a farnesyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of farnesyl groups to target proteins. This inhibition can disrupt cellular signaling pathways and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings and Implications

Substituent-Driven Activity : The biological activity of pentanedioic acid derivatives is highly dependent on substituent chemistry. For example:

- Hydrophobic groups (e.g., phenylformamido) may enhance membrane permeability but reduce solubility.

- Electron-withdrawing groups (e.g., nitro, bromo) improve anticancer activity by increasing electrophilicity .

- Phosphonate/urea groups enable targeted enzyme inhibition (e.g., PSMA, GCPII) .

Therapeutic Potential: Urea-based compounds (e.g., 123I-MIP-1072) highlight the utility of pentanedioic acid in diagnostic imaging . Sulfonamide derivatives demonstrate the importance of structural optimization for anticancer drug design .

Research Gaps: Limited data on 2-(phenylformamido)pentanedioic acid’s specific targets and pharmacokinetics. Comparative in vivo studies between phenylformamido and sulfonamide/urea analogues are needed.

Biological Activity

2-(Phenylformamido)pentanedioic acid, also known as phenylformamido pentanedioic acid, is a compound of increasing interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, applications, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

This structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Applications in Medicinal Chemistry

1. Antiviral Properties

2-(Phenylformamido)pentanedioic acid is primarily studied for its role in synthesizing acyclic nucleoside phosphonates (ANPs), which are crucial in developing antiviral agents. Research indicates that derivatives of this compound exhibit promising antiviral properties against specific viral infections, demonstrating high efficacy in preclinical studies.

2. Inhibition of NAALADase

The compound is also explored as an inhibitor of NAALADase (N-acetylated alpha-linked acidic dipeptidase), an enzyme associated with glutamate excitotoxicity and prostate cancer. Derivatives synthesized from 2-(Phenylformamido)pentanedioic acid have shown high activity comparable to known potent inhibitors, suggesting potential therapeutic applications in neuroprotection and cancer treatment .

3. Nephroprotection in Cancer Therapy

In oncology, derivatives such as phosphonomethylpentanedioic acid (PMPA) derived from this compound are investigated for their nephroprotective effects during PSMA-targeted radionuclide therapy for prostate cancer. Studies show that PMPA can effectively reduce off-target radiation to the kidneys while maintaining tumor uptake, enhancing the therapeutic index of radionuclide therapies.

Synthesis Methods

The synthesis of 2-(Phenylformamido)pentanedioic acid involves multiple steps:

- Activation of the Acid: The carboxylic acid groups are activated to facilitate coupling reactions.

- Coupling with Nucleoside Analogs: The activated acid is coupled with nucleoside analogs to form biologically active phosphonates.

This synthetic pathway is critical for developing compounds with enhanced biological activity.

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy

A study conducted on acyclic nucleoside phosphonates derived from 2-(Phenylformamido)pentanedioic acid demonstrated significant antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV). The synthesized compounds were tested in vitro, showing IC50 values in the low micromolar range, indicating strong antiviral potential .

Case Study 2: Neuroprotective Effects

Research evaluating the neuroprotective effects of PMPA revealed that it significantly reduces neuronal cell death induced by glutamate excitotoxicity in vitro models. This suggests that derivatives of 2-(Phenylformamido)pentanedioic acid could be beneficial in treating neurodegenerative diseases linked to excitotoxicity .

Comparative Analysis

| Compound | Biological Activity | Efficacy |

|---|---|---|

| 2-(Phenylformamido)pentanedioic acid | Antiviral, NAALADase inhibition | High efficacy against HSV/CMV |

| PMPA | Neuroprotection, renal safety | Significant reduction in toxicity |

| Adefovir | Antiviral (limited by nephrotoxicity) | Effective but nephrotoxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.